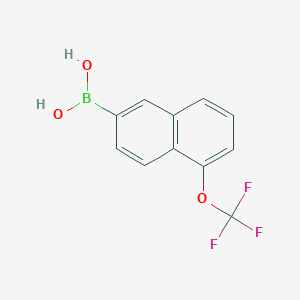![molecular formula C15H11NO3 B11860697 4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol is a chemical compound that belongs to the class of phenolic compounds. Phenolic compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . This compound features a chromen-2-yl group with a hydroxyimino substituent, making it a unique and interesting subject for scientific research.
Preparation Methods
The synthesis of 4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol can be achieved through various synthetic routes. One common method involves nucleophilic aromatic substitution, where an aryl halide undergoes substitution with a nucleophile under specific conditions . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Electrophilic Aromatic Substitution: The phenolic group in the compound makes it highly reactive towards electrophiles, leading to substitution reactions at the ortho and para positions.
Acid-Base Reactions: The phenolic hydroxyl group can participate in acid-base reactions, forming phenoxide ions in the presence of bases.
Scientific Research Applications
4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol has a wide range of applications in scientific research:
Biology: The compound’s antimicrobial and antioxidant properties make it useful in biological studies.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol involves its interaction with molecular targets and pathways. . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol can be compared with other phenolic compounds, such as:
3-Tridecyl phenol: Similar in structure but with different substituents, leading to variations in biological activity.
(Z)-3-(Heptadec-10-en-1-yl) phenol: Another phenolic compound with unique properties and applications.
1,2,4-Benzenetriol: A phenolic compound with distinct chemical and biological characteristics.
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol |
InChI |
InChI=1S/C15H11NO3/c17-11-7-5-10(6-8-11)15-9-13(16-18)12-3-1-2-4-14(12)19-15/h1-9,17-18H/b16-13- |
InChI Key |
BFHDKJWBNJACHT-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N\O)/C=C(O2)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





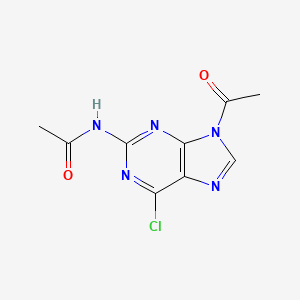


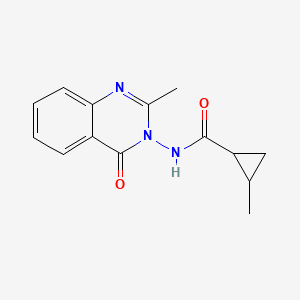
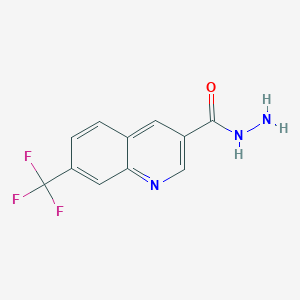


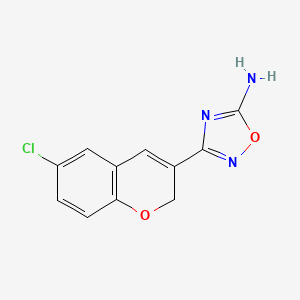
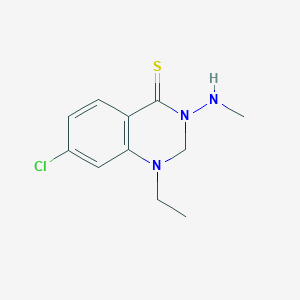
![N-[2-(Piperidin-1-yl)ethyl]-3,4-dihydro-2H-1-benzopyran-6-amine](/img/structure/B11860700.png)
